4-Chlorothieno[3,2-d]pyrimidine
CAS No.: 16269-66-2
Cat. No.: VC21032494
Molecular Formula: C6H3ClN2S
Molecular Weight: 170.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16269-66-2 |
|---|---|
| Molecular Formula | C6H3ClN2S |
| Molecular Weight | 170.62 g/mol |
| IUPAC Name | 4-chlorothieno[3,2-d]pyrimidine |
| Standard InChI | InChI=1S/C6H3ClN2S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H |
| Standard InChI Key | TWTODSLDHCDLDR-UHFFFAOYSA-N |
| SMILES | C1=CSC2=C1N=CN=C2Cl |
| Canonical SMILES | C1=CSC2=C1N=CN=C2Cl |
Introduction
Chemical Properties and Structure
Chemical Identifiers and Physical Characteristics
4-Chlorothieno[3,2-d]pyrimidine is characterized by specific chemical identifiers that distinguish it in chemical databases and literature. The compound possesses a unique structure with distinct physical and chemical properties.
| Parameter | Value |
|---|---|
| CAS Number | 16269-66-2 |
| Molecular Formula | C6H3ClN2S |
| Molecular Weight (g/mol) | 170.614 |
| MDL Number | MFCD00122144 |
| InChI Key | TWTODSLDHCDLDR-UHFFFAOYSA-N |
| PubChem CID | 2735821 |
| Melting Point (°C) | 125-126 |
| Physical State | Solid |
| Purity (commercial) | 97% |
The compound features a planar structure with the thiophene and pyrimidine rings fused in a specific orientation denoted by the [3,2-d] nomenclature, indicating the fusion of the thiophene's 3,2 positions with the d-face of the pyrimidine ring . This configuration distinguishes it from its isomeric counterparts and influences its reactivity patterns and physical properties.
Structural Features and Reactivity Centers
The molecular structure of 4-Chlorothieno[3,2-d]pyrimidine contains several key features that define its chemical behavior:
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The chlorine atom at position 4 provides an excellent leaving group for nucleophilic substitution reactions
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The thiophene ring introduces sulfur-based reactivity and potential for coordination chemistry
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The pyrimidine nitrogen atoms offer hydrogen bond acceptor sites important in biological interactions
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The fused bicyclic system creates a planar, rigid structure beneficial for certain binding interactions
The SMILES notation for the compound is C1=CSC2=C1N=CN=C2Cl, which encodes its structural arrangement in a machine-readable format . This structure allows for diverse chemical modifications, particularly at the reactive C-4 position where the chlorine atom serves as an excellent leaving group for nucleophilic substitution.
Synthesis and Preparation Methods
Common Synthetic Approaches
While the search results don't detail specific synthetic routes for 4-Chlorothieno[3,2-d]pyrimidine itself, the synthesis of thieno[3,2-d]pyrimidines generally follows established methodologies:
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Preparation of suitably substituted thiophene precursors
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Cyclization to form the pyrimidine ring
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Chlorination at position 4, typically using phosphorus oxychloride (POCl₃) or similar chlorinating agents
The synthesis often begins with thiophene derivatives that contain appropriate functional groups to facilitate ring closure. For related compounds, this may involve cyclization of 3-amino-thiophene-2-carboxamides through heating in formic acid to afford thieno[3,2-d]pyrimidin-4-ones, which can then be chlorinated to yield the desired 4-chloro derivatives.
Industrial Production Considerations
Industrial-scale production focuses on optimizing yield, purity, and cost-effectiveness. The production typically employs:
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Standard laboratory equipment adaptable to larger scales
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Readily available and cost-effective reagents
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Streamlined purification procedures to minimize waste and maximize yield
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Controlled reaction conditions to ensure consistent product quality
The commercial product is typically supplied with a purity of 97%, as indicated in product specifications .
Applications in Research and Industry
Pharmaceutical Applications
4-Chlorothieno[3,2-d]pyrimidine serves as a key building block in medicinal chemistry due to its versatile reactivity profile. The compound's applications include:
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Development of kinase inhibitors for cancer treatment
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Creation of antimicrobial and antiviral agents
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Synthesis of anti-inflammatory compounds
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Design of receptor ligands for various biological targets
Comparative Analysis with Related Compounds
Comparison with Positional Isomers
The properties of 4-Chlorothieno[3,2-d]pyrimidine differ significantly from those of its positional isomer, 4-Chlorothieno[2,3-d]pyrimidine, as shown in the following comparison:
| Property | 4-Chlorothieno[3,2-d]pyrimidine | 4-Chlorothieno[2,3-d]pyrimidine |
|---|---|---|
| Melting Point (°C) | 125-126 | 105 |
| CAS Number | 16269-66-2 | 14080-59-2 |
| Ring Fusion | 3,2-d orientation | 2,3-d orientation |
| Thermal Stability | Higher | Lower |
The [3,2-d] isomer exhibits higher thermal stability compared to the [2,3-d] isomer, which may be attributed to differences in crystal packing and intermolecular interactions resulting from the altered ring fusion orientation.
Notable Derivatives and Their Properties
Several derivatives of 4-Chlorothieno[3,2-d]pyrimidine have been developed for specific applications:
| Derivative | CAS Number | Key Structural Feature | Primary Application |
|---|---|---|---|
| 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile | 875798-54-2 | Cyano group at position 6 | Research tool |
| 4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide | Not specified | Carboxamide at position 6 | Pharmaceutical intermediate |
| Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate | Not specified | Methyl ester at position 6 | Synthetic intermediate |
| 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid | Not specified | Carboxylic acid at position 6 | Versatile building block |
| 6-Bromo-4-chlorothieno[3,2-d]pyrimidine | 225385-03-5 | Additional bromine at position 6 | Synthetic intermediate |
These derivatives offer varied reactivity profiles and physical properties, expanding the utility of the thieno[3,2-d]pyrimidine scaffold in diverse applications .
| Hazard Statement | Code | Classification | Prevalence in Notifications |
|---|---|---|---|
| Harmful if swallowed | H302 | Acute toxicity, oral | 33.3% |
| Causes skin irritation | H315 | Skin corrosion/irritation | 100% |
| Causes serious eye irritation | H319 | Serious eye damage/eye irritation | 100% |
| May cause respiratory irritation | H335 | Specific target organ toxicity, single exposure | 100% |
The compound is classified under the following hazard classes:
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Acute Toxicity, Category 4 (33.3%)
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Skin Irritation, Category 2 (100%)
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Eye Irritation, Category 2A (100%)
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Specific Target Organ Toxicity - Single Exposure, Category 3 (100%)
Proper safety measures include using appropriate personal protective equipment, ensuring adequate ventilation, and avoiding inhalation, ingestion, or contact with skin and eyes.
Current Research Trends and Future Directions
Emerging Applications
Recent research has expanded the potential applications of 4-Chlorothieno[3,2-d]pyrimidine and its derivatives:
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Development of novel kinase inhibitors with enhanced selectivity profiles
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Exploration of activity against resistant microbial strains
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Investigation of neurological applications based on receptor binding properties
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Creation of advanced materials for electronic and photonic applications
The compound's versatility as a synthetic intermediate continues to drive innovation in medicinal chemistry and materials science.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involving 4-Chlorothieno[3,2-d]pyrimidine derivatives have revealed important insights:
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The chlorine at position 4 serves as a key point for introducing diverse functionalities
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Substitutions at position 6 can significantly alter biological activity and physicochemical properties
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The fused ring system provides a rigid scaffold that can be optimized for specific target binding
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Electronic properties of the thiophene ring can be modulated to fine-tune activity
These findings guide rational design approaches for developing compounds with desired biological activities and physicochemical characteristics.
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